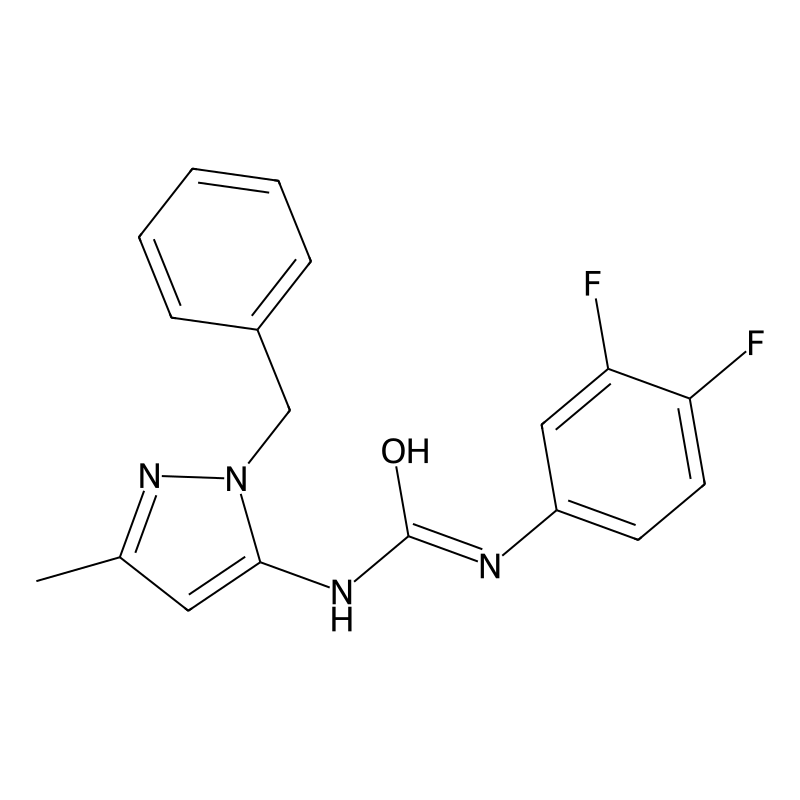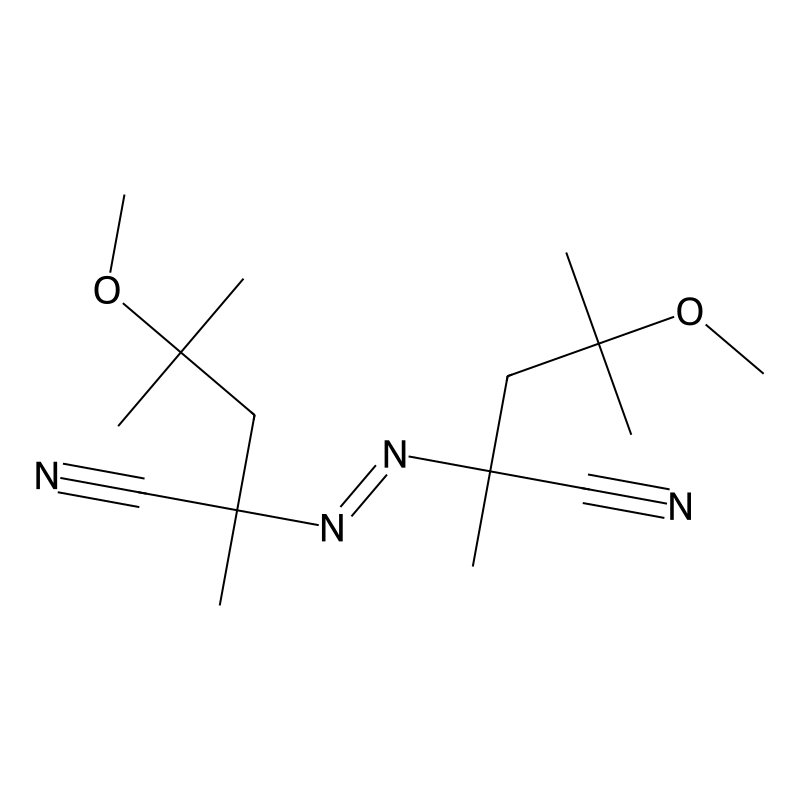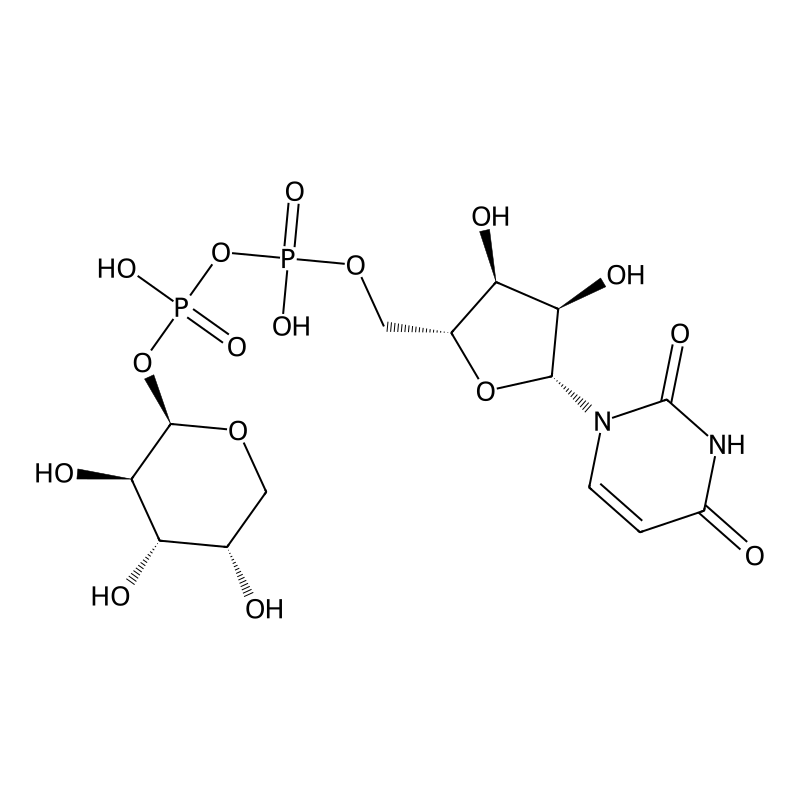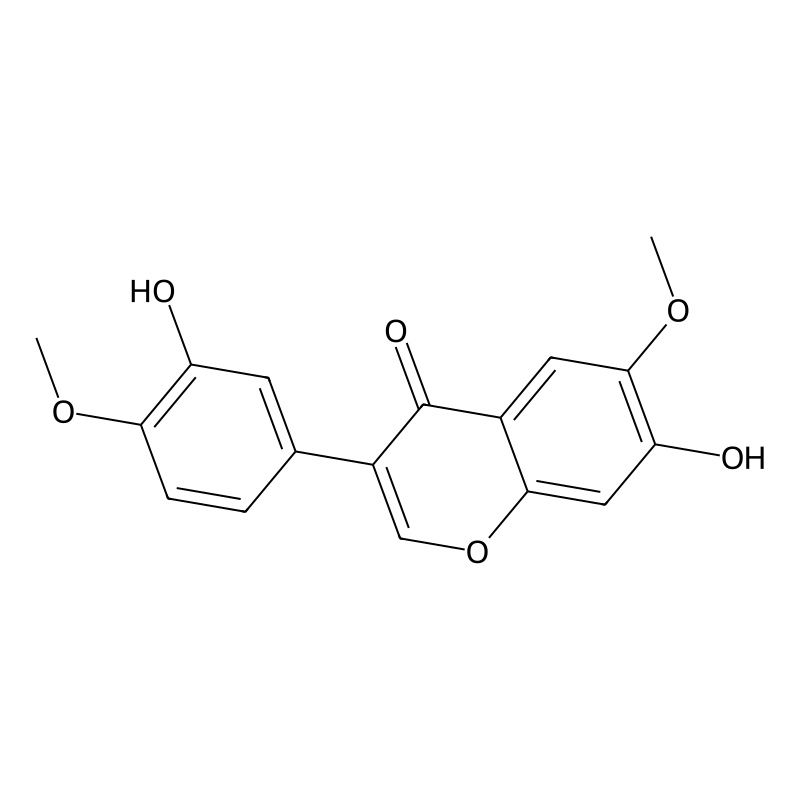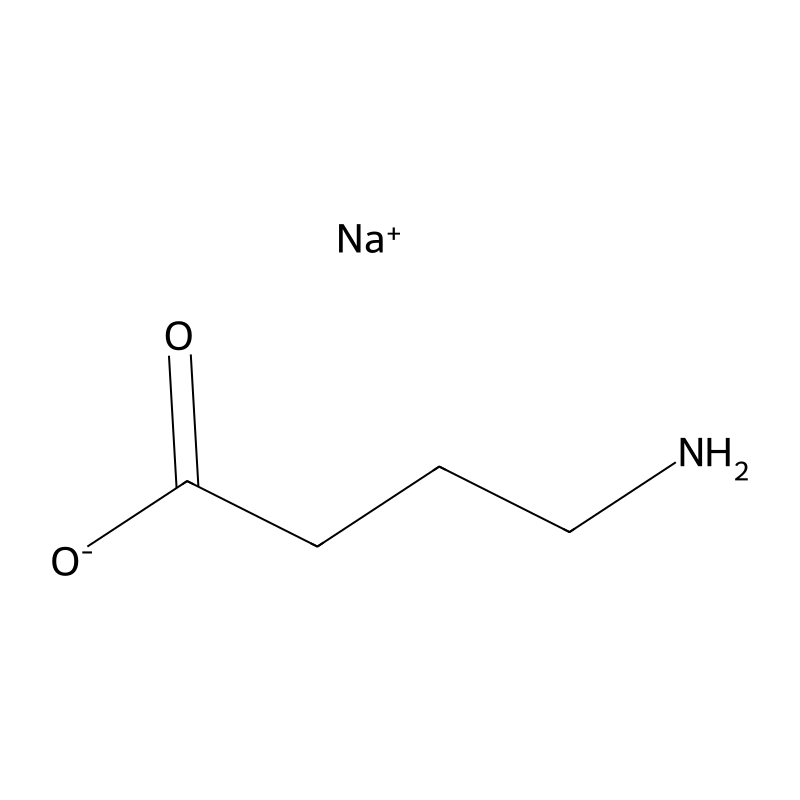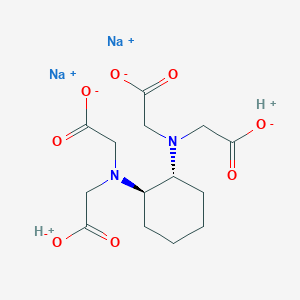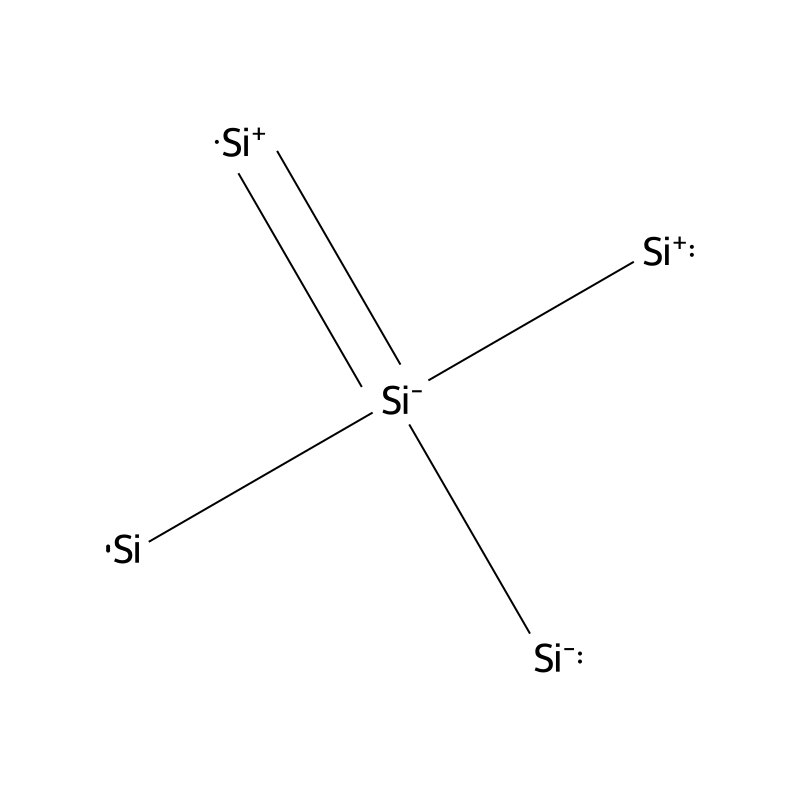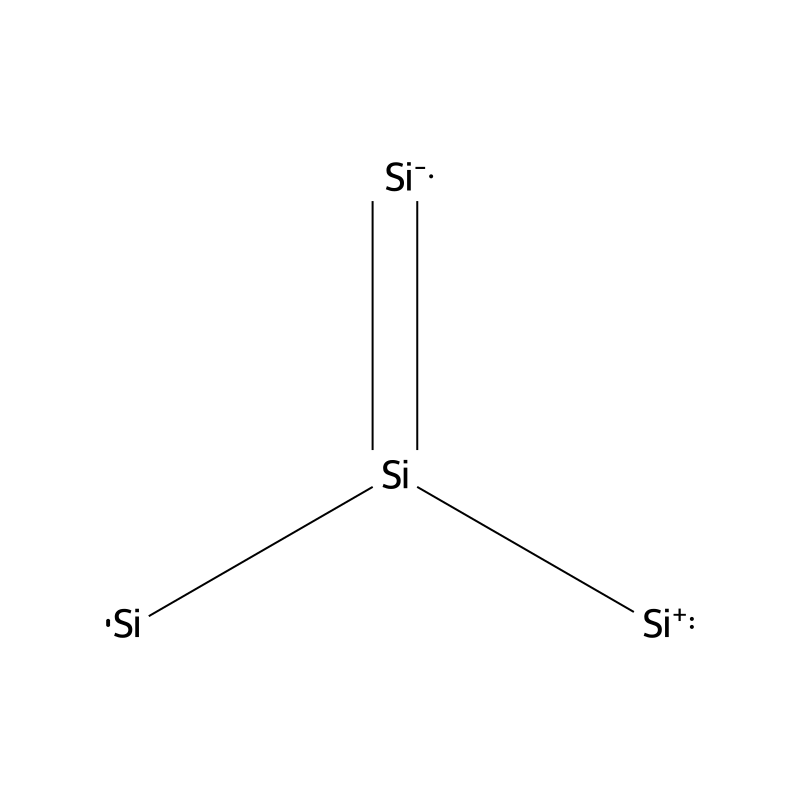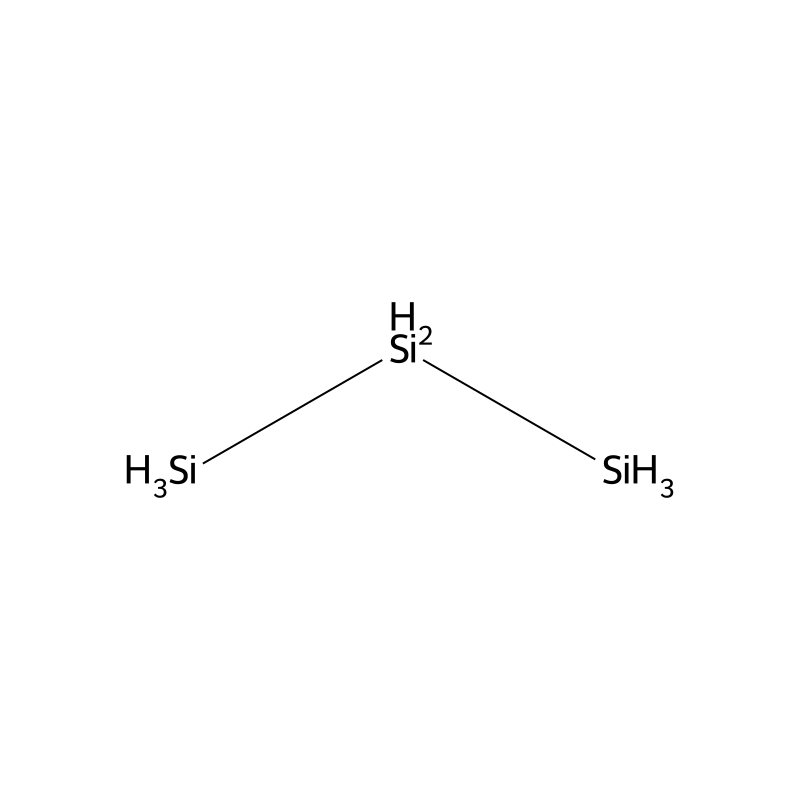L-asparagine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL
Synonyms
Canonical SMILES
Isomeric SMILES
Description
- Asparagine plays a vital role in the development of cancer cells . It’s considered a semi-essential amino acid for cancer cells as they must rely on the supply of exogenous asparagine . Nutritional inhibition by targeting asparagine is often considered as an anti-cancer strategy and has shown success in the treatment of leukemia .
- The method of application involves the use of asparagine synthase (ASNS) to meet the requirements for asparagine in cancer cells .
- The outcomes of this application have shown that asparagine limitation alone does not achieve an ideal therapeutic effect because of stress responses that upregulate ASNS .
- Asparaginase, an enzyme that catalyzes the degradation of asparagine, is used to treat acute lymphoblastic leukemia (ALL) .
- The method of application involves the use of asparaginase which breaks down amino acid L-asparagine into aspartate and ammonia .
- The outcomes of this application have shown that asparaginase has antineoplastic activity .
- Asparaginase is also used in the food industry for acrylamide reduction when starch-rich foods are cooked at temperatures above 100 °C .
- The method of application involves the use of asparaginase as a biosensor for asparagine in the food industry .
- The outcomes of this application have shown that asparaginase can effectively reduce the level of acrylamide in food .
Cancer Research
Leukemia Treatment
Food Industry
- Asparagine is an important amino acid in mammals, produced in several organs and widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
- The method of application involves the use of two enzymes in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
- The outcomes of this application have shown that asparagine plays a vital role in the development of cancer cells .
- Several types of mitogenome-encoded protein (MEPs) synthesis pathways rely on asparagine .
- The method of application involves the use of asparagine in the synthesis of MEPs .
- The outcomes of this application have shown that asparagine plays a crucial role in the synthesis of MEPs .
Protein Synthesis
Mitogenome-Encoded Protein (MEPs) Synthesis
Biosensor in Food Industry
L-asparagine is a non-essential α-amino acid that plays a crucial role in the biosynthesis of proteins. It is characterized by the presence of an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, which classifies it as a polar, aliphatic amino acid. The molecular formula of L-asparagine is , with a molecular weight of approximately 132.12 g/mol. In biological systems, L-asparagine is synthesized from aspartate and glutamine through the action of the enzyme asparagine synthetase, utilizing adenosine triphosphate (ATP) as a cofactor .
In biological systems, asparagine plays several important roles:
- Protein Synthesis: As a building block for proteins, asparagine contributes to protein structure and function [].
- Nitrogen Metabolism: Asparagine acts as a carrier of nitrogen between different tissues, facilitating nitrogen transport and utilization [].
- Cellular Signaling: Asparagine may be involved in cell signaling pathways, although the exact mechanisms are still under investigation [].
Key Reactions:- Hydrolysis: L-asparagine + Water → L-aspartic acid + Ammonia (catalyzed by asparaginase).
- Synthesis: L-aspartate + Glutamine + ATP → L-asparagine + AMP + Pyrophosphate (catalyzed by asparagine synthetase).
L-asparagine plays several critical roles in biological systems:
- It serves as a building block for protein synthesis.
- It participates in nitrogen metabolism and detoxification processes.
- It is involved in various metabolic pathways, including the synthesis of nucleotides and other amino acids .
In addition to its metabolic functions, L-asparagine has been identified as a signaling molecule that influences cell migration and proliferation, particularly in neural development .
L-asparagine has several important applications:
- Pharmaceuticals: It is used in cancer therapy, particularly for treating acute lymphoblastic leukemia through asparaginase treatment.
- Food Industry: As an amino acid supplement, it enhances protein content in various food products.
- Biotechnology: It serves as a substrate for microbial fermentation processes and is utilized in cell culture media to support growth .
L-asparagine interacts with various enzymes and transporters:
- Asparaginase: This enzyme hydrolyzes L-asparagine into L-aspartic acid and ammonia, which is crucial for its therapeutic use in cancer treatment.
- Asparagine Synthetase: Catalyzes the formation of L-asparagine from L-aspartate and glutamine, playing a vital role in amino acid metabolism .
- Transport Proteins: Specific transporters facilitate the uptake of L-asparagine into cells, influencing its availability for metabolic processes .
L-asparagine shares similarities with several other amino acids. Here are some comparable compounds:
| Compound | Structure/Characteristics | Unique Features |
|---|---|---|
| L-Aspartic Acid | An α-amino acid with an acidic side chain | Precursor to L-asparagine; involved in neurotransmission |
| Glutamine | An α-amino acid with an amide side chain | Precursor for nitrogen metabolism; important for immune function |
| Serine | An α-amino acid containing a hydroxyl group | Involved in protein synthesis; precursor for cysteine |
| Glutamic Acid | An α-amino acid that acts as a neurotransmitter | Precursor for GABA; involved in synaptic transmission |
L-asparagine's uniqueness lies in its specific role in protein synthesis and nitrogen metabolism, along with its therapeutic application in oncology through enzymatic hydrolysis by asparaginase .
Purity
Physical Description
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Monohydrate: White crystalline powder; [Alfa Aesar MSDS]
Solid
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
LogP
-3.82
log Kow = -3.82
Decomposition
Appearance
Melting Point
234 - 235 °C
Storage
UNII
Related CAS
Drug Indication
Pharmacology
Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)
Mechanism of Action
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.
Vapor Pressure
Other CAS
5794-13-8
Wikipedia
Suxamethonium_chloride
Use Classification
Methods of Manufacturing
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.
General Manufacturing Information
L-Asparagine: ACTIVE
Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...
Dates
2: Chen CC, Stark M, Baikoghli M, Cheng RH. Surface Functionalization of Hepatitis E Virus Nanoparticles Using Chemical Conjugation Methods. J Vis Exp. 2018 May 11;(135). doi: 10.3791/57020. PubMed PMID: 29806824.
3: Kondo D, Noguchi A, Takahashi I, Kubota H, Yano T, Sato Y, Toyono M, Sawaishi Y, Takahashi T. A novel ZC4H2 gene mutation, K209N, in Japanese siblings with arthrogryposis multiplex congenita and intellectual disability: characterization of the K209N mutation and clinical findings. Brain Dev. 2018 May 24. pii: S0387-7604(18)30203-1. doi: 10.1016/j.braindev.2018.05.003. [Epub ahead of print] PubMed PMID: 29803542.
4: Vongsangnak W, Kingkaw A, Yang J, Song Y, Laoteng K. Dissecting metabolic behavior of lipid over-producing strain of Mucor circinelloides through genome-scale metabolic network and multi-level data integration. Gene. 2018 May 22. pii: S0378-1119(18)30582-1. doi: 10.1016/j.gene.2018.05.085. [Epub ahead of print] PubMed PMID: 29800733.
5: Paillassa J, Leguay T, Thomas X, Huguet F, Audrain M, Lheritier V, Vianey-Saban C, Acquaviva-Bourdain C, Pagan C, Dombret H, Ifrah N, Boissel N, Hunault-Berger M. Monitoring of asparagine depletion and anti-L-asparaginase antibodies in adult acute lymphoblastic leukemia treated in the pediatric-inspired GRAALL-2005 trial. Blood Cancer J. 2018 May 22;8(5):45. doi: 10.1038/s41408-018-0084-5. PubMed PMID: 29795175.
6: Ottosson F, Smith E, Melander O, Fernandez C. Altered asparagine and glutamate homeostasis precede coronary artery disease and type-2 diabetes. J Clin Endocrinol Metab. 2018 May 16. doi: 10.1210/jc.2018-00546. [Epub ahead of print] PubMed PMID: 29788285.
7: Li X, Zhang X, Xu S, Zhang H, Xu M, Yang T, Wang L, Qian H, Zhang H, Fang H, Osire T, Rao Z, Yang S. Simultaneous cell disruption and semi-quantitative activity assays for high-throughput screening of thermostable L-asparaginases. Sci Rep. 2018 May 21;8(1):7915. doi: 10.1038/s41598-018-26241-7. PubMed PMID: 29784948; PubMed Central PMCID: PMC5962637.
8: Rong Y, Bansal PK, Wei P, Guo H, Correia K, Parris J, Morgan JI. Glycosylation of Cblns attenuates their receptor binding. Brain Res. 2018 May 18. pii: S0006-8993(18)30279-8. doi: 10.1016/j.brainres.2018.05.022. [Epub ahead of print] PubMed PMID: 29782851.
9: Skoczeń N, Dautant A, Binko K, Godard F, Bouhier M, Su X, Lasserre JP, Giraud MF, Tribouillard-Tanvier D, Chen H, di Rago JP, Kucharczyk R. Molecular basis of diseases caused by the mtDNA mutation m.8969G>A in the subunit a of ATP synthase. Biochim Biophys Acta. 2018 May 17. pii: S0005-2728(18)30124-5. doi: 10.1016/j.bbabio.2018.05.009. [Epub ahead of print] PubMed PMID: 29778688.
10: Kang SS, Ahn EH, Zhang Z, Liu X, Manfredsson FP, Sandoval IM, Dhakal S, Iuvone PM, Cao X, Ye K. α-Synuclein stimulation of monoamine oxidase-B and legumain protease mediates the pathology of Parkinson's disease. EMBO J. 2018 May 16. pii: e201798878. doi: 10.15252/embj.201798878. [Epub ahead of print] PubMed PMID: 29769405.
11: Vitor SC, do Amarante L, Sodek L. Are phloem-derived amino acids the origin of the elevated malate concentration in the xylem sap following mineral N starvation in soybean? Planta. 2018 May 16. doi: 10.1007/s00425-018-2914-x. [Epub ahead of print] PubMed PMID: 29767334.
12: Hu B, Oki Y. Novel Immunotherapy Options for Extranodal NK/T-Cell Lymphoma. Front Oncol. 2018 Apr 30;8:139. doi: 10.3389/fonc.2018.00139. eCollection 2018. Review. PubMed PMID: 29761078; PubMed Central PMCID: PMC5937056.
13: Wu C, Li W. Genomics and pharmacogenomics of pediatric acute lymphoblastic leukemia. Crit Rev Oncol Hematol. 2018 Jun;126:100-111. doi: 10.1016/j.critrevonc.2018.04.002. Epub 2018 Apr 10. Review. PubMed PMID: 29759551.
14: Shimura H, Mitsui T, Kira S, Ihara T, Sawada N, Nakagomi H, Miyamoto T, Tsuchiya S, Kanda M, Takeda M. Metabolomic Analysis of Overactive Bladder in Male Patients: Identification of Potential Metabolite Biomarkers. Urology. 2018 May 9. pii: S0090-4295(18)30452-7. doi: 10.1016/j.urology.2018.05.001. [Epub ahead of print] PubMed PMID: 29752971.
15: More AS, Toth RT 4th, Okbazghi SZ, Middaugh CR, Joshi SB, Tolbert TJ, Volkin DB, Weis DD. Impact of Glycosylation on the Local Backbone Flexibility of Well-Defined IgG1-Fc Glycoforms Using Hydrogen Exchange-Mass Spectrometry (HX-MS). J Pharm Sci. 2018 May 8. pii: S0022-3549(18)30266-1. doi: 10.1016/j.xphs.2018.04.026. [Epub ahead of print] PubMed PMID: 29751008.
16: Murphy BM, Ozumerzifon TJ, Henry CS, Manning MC. High throughput detection of deamidation using S-(5'-adenosyl)-l-homocysteine hydrolase and a fluorogenic reagent. J Pharm Biomed Anal. 2018 May 1;156:323-327. doi: 10.1016/j.jpba.2018.04.051. [Epub ahead of print] PubMed PMID: 29747122.
17: Kiselev E, Dexheimer TS, Marchand C, Huang SN, Pommier Y. Probing the evolutionary conserved residues Y204, F259, S400 and W590 that shape the catalytic groove of human TDP1 for 3'- and 5'-phosphodiester-DNA bond cleavage. DNA Repair (Amst). 2018 May 2;66-67:64-71. doi: 10.1016/j.dnarep.2018.05.001. [Epub ahead of print] PubMed PMID: 29747024.
18: Zhao T, Li Z, Guo Z, Wang A, Liu Z, Zhao Q, Li Y, McKenzie EA, Diao A. Functional recombinant human Legumain protein expression in Pichia pastoris to enable screening for Legumain small molecule inhibitors. Protein Expr Purif. 2018 May 7;150:12-16. doi: 10.1016/j.pep.2018.05.003. [Epub ahead of print] PubMed PMID: 29746976.
19: Ohashi M, Ishiyama K, Kojima S, Konishi N, Sasaki K, Miyao M, Hayakawa T, Yamaya T. Outgrowth of Rice Tillers Requires Availability of Glutamine in the Basal Portions of Shoots. Rice (N Y). 2018 May 9;11(1):31. doi: 10.1186/s12284-018-0225-2. PubMed PMID: 29744685; PubMed Central PMCID: PMC5943206.
20: Ho M, Mettouchi A, Wilson BA, Lemichez E. CNF1-like deamidase domains: common Lego bricks among cancer-promoting immunomodulatory bacterial virulence factors. Pathog Dis. 2018 May 3. doi: 10.1093/femspd/fty045. [Epub ahead of print] PubMed PMID: 29733372.
